molecular formula C12H14N4O2 B5346135 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide

2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B5346135
M. Wt: 246.27 g/mol
InChI Key: CJNPKJOVINRYLX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-4-3-5-10(6-8)18-9(2)11(17)15-12-13-7-14-16-12/h3-7,9H,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNPKJOVINRYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the reaction of 3-methylphenol with 3-chloropropionyl chloride to form 2-(3-methylphenoxy)propanoyl chloride. This intermediate is then reacted with 4H-1,2,4-triazole to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal and anticancer agent due to the biological activity of the triazole ring.

    Materials Science: It is used in the synthesis of metal-organic frameworks and coordination polymers, which have applications in gas storage and catalysis.

    Biology: The compound is investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This interaction can lead to the inhibition of enzyme activity, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)-N-(1H-1,2,4-triazol-1-yl)propanamide
  • 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-4-yl)propanamide
  • 2-(3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

Uniqueness

2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group also contributes to its distinct properties compared to other triazole derivatives.

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